N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-2-19(14(20)10-7-8-17-13(16)9-10)15-18-11-5-3-4-6-12(11)21-15/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBNFMQQVUNOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate oxidizing agent.
Coupling Reaction: The benzothiazole intermediate is then coupled with 2-chloro-4-pyridinecarboxylic acid using a coupling reagent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation reaction where the ethylamine is introduced to form the carboxamide linkage.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Batch Reactors: Using batch reactors for precise control over reaction conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide linkage.
Substitution: The chloro group on the pyridine ring is susceptible to nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From nucleophilic substitution reactions.
Reduced Derivatives: From reduction reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal strains.
Anticancer Research: Potential use in developing new anticancer drugs due to its ability to inhibit certain cancer cell lines.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating infections and cancer.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.
Mechanism of Action
The mechanism by which N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors in microbial or cancer cells, inhibiting their function.
Pathways: Disruption of critical biological pathways such as DNA replication, protein synthesis, or cell signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide, emphasizing differences in substituents, biological activity, and applications.
Table 1: Comparative Analysis of Structural Analogs
Key Observations:
Substituent Effects on Bioactivity: The 2-chloro substituent on the pyridine ring in the target compound may enhance electrophilicity and binding affinity compared to non-halogenated analogs (e.g., nicotinamide derivatives in ). N-Ethyl substitution on the carboxamide group likely improves lipophilicity and metabolic stability relative to acetylated (e.g., ) or unsubstituted carboxamides.
Benzothiazole Modifications: The 6-chloro variant in introduces steric and electronic effects that could alter receptor interactions compared to the target compound’s unsubstituted benzothiazole ring. 6-Methylbenzothiazole derivatives (e.g., ) exhibit notable antimicrobial activity, suggesting that alkylation at this position may enhance membrane penetration.
Pharmacological Potential: While direct pharmacological data for the target compound are absent, analogs with thiazolidinone () or adamantyl () moieties demonstrate antimicrobial and CNS-targeted activities, respectively. These findings imply that the target compound’s hybrid structure (pyridine-carboxamide + benzothiazole) could offer dual functionality.
Critical Analysis of Structural and Functional Divergence
- Antimicrobial Activity: Compounds with thiazolidinone rings () achieve MIC values of 4–16 µg/mL against S. aureus and E. coli, comparable to ciprofloxacin. The absence of such a ring in the target compound may limit its antimicrobial efficacy but could reduce toxicity.
- CNS Penetration : Adamantyl-substituted analogs () are designed for blood-brain barrier penetration, a property less likely in the target compound due to its polar carboxamide group.
- Metabolic Stability : Ethyl substitution may confer resistance to enzymatic hydrolysis compared to acetylated () or unsubstituted carboxamides, as seen in protease stability studies of similar molecules .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₃ClN₂OS
- Molecular Weight : 282.77 g/mol
- CAS Number : 6285-25-2
The compound features a benzothiazole moiety, which is known for its role in various pharmacological activities. The chloro and ethyl substituents enhance its reactivity and biological profile.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzothiazole derivatives, including this compound. For instance, a series of benzothiazolyl-pyridine hybrids demonstrated significant activity against H5N1 and SARS-CoV-2 viruses. Notably, compounds with similar structural motifs exhibited high inhibition rates, suggesting that modifications in the benzothiazole structure can enhance antiviral efficacy .
Enzyme Inhibition
The compound has been shown to act as an inhibitor for several key enzymes:
- Acetylcholinesterase : This enzyme is crucial for neurotransmitter breakdown; inhibition can lead to increased neurotransmitter levels, enhancing synaptic transmission.
- Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 is associated with anti-inflammatory effects, making it a target for pain relief therapies .
Anticancer Activity
This compound has shown promise in cancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, derivatives of benzothiazole have been reported to induce apoptosis in human breast adenocarcinoma (MCF-7) cells through mechanisms involving reactive oxygen species (ROS) generation .
Case Studies
- Antiviral Efficacy : A study investigated the antiviral effects of benzothiazole derivatives against SARS-CoV-2. Compounds similar to this compound showed significant inhibition rates (up to 93% at certain concentrations) against viral replication .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Interaction : The compound's ability to inhibit key enzymes such as acetylcholinesterase and COX-2 suggests a dual mechanism involving both neurotransmitter modulation and anti-inflammatory pathways.
- Induction of Apoptosis : The anticancer properties are likely mediated through ROS generation, leading to oxidative stress and subsequent apoptosis in malignant cells.
- Viral Entry Inhibition : For antiviral activity, the compound may interfere with viral entry mechanisms or replication processes within host cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
